molecular formula C25H28N4O2 B4446603 2-ethyl-4-[(4-ethyl-1-piperazinyl)carbonyl]-5,6-diphenyl-3(2H)-pyridazinone

2-ethyl-4-[(4-ethyl-1-piperazinyl)carbonyl]-5,6-diphenyl-3(2H)-pyridazinone

Cat. No.: B4446603
M. Wt: 416.5 g/mol
InChI Key: SGGTURAVZKJXKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethyl-4-[(4-ethyl-1-piperazinyl)carbonyl]-5,6-diphenyl-3(2H)-pyridazinone, also known as EMD-57033, is a pyridazinone derivative that has gained significant attention in recent years due to its potential as a therapeutic agent in various diseases. This compound has been extensively studied for its biological activities and has shown promising results in preclinical studies.

Mechanism of Action

The mechanism of action of 2-ethyl-4-[(4-ethyl-1-piperazinyl)carbonyl]-5,6-diphenyl-3(2H)-pyridazinone is not fully understood. However, it has been shown to inhibit the activity of the enzyme phosphodiesterase 5 (PDE5), which is involved in the regulation of smooth muscle tone. This inhibition leads to relaxation of smooth muscles and increased blood flow, which is beneficial in the treatment of cardiovascular diseases.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. It has also been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. In addition, this compound has been shown to improve endothelial function and reduce blood pressure in animal models of hypertension.

Advantages and Limitations for Lab Experiments

2-ethyl-4-[(4-ethyl-1-piperazinyl)carbonyl]-5,6-diphenyl-3(2H)-pyridazinone has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been extensively studied in preclinical models, which provides a solid foundation for further research. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on 2-ethyl-4-[(4-ethyl-1-piperazinyl)carbonyl]-5,6-diphenyl-3(2H)-pyridazinone. One potential application is in the treatment of cancer. Further studies are needed to determine the efficacy of this compound in different types of cancer and to identify the optimal dosage and treatment duration. Another potential application is in the treatment of cardiovascular diseases. Further studies are needed to determine the long-term effects of this compound on blood pressure and endothelial function. Finally, further studies are needed to determine the potential of this compound as an antiviral agent.

Scientific Research Applications

2-ethyl-4-[(4-ethyl-1-piperazinyl)carbonyl]-5,6-diphenyl-3(2H)-pyridazinone has been studied extensively for its potential as a therapeutic agent in various diseases. It has shown promising results in preclinical studies for the treatment of cancer, inflammation, and cardiovascular diseases. It has also been studied for its potential as an antiviral agent.

Properties

IUPAC Name

2-ethyl-4-(4-ethylpiperazine-1-carbonyl)-5,6-diphenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O2/c1-3-27-15-17-28(18-16-27)24(30)22-21(19-11-7-5-8-12-19)23(20-13-9-6-10-14-20)26-29(4-2)25(22)31/h5-14H,3-4,15-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGGTURAVZKJXKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=C(C(=NN(C2=O)CC)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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